N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade)
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Overview
Description
N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade) is a deuterated derivative of N-2-(Hydroxyethyl)-L-valine, a compound commonly used in various scientific and industrial applications. The deuterium labeling (d4) indicates that four hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to study metabolic pathways, reaction mechanisms, and to improve the stability and detection of the compound in analytical procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(Hydroxyethyl)-L-valine-d4 typically involves the following steps:
Starting Materials: The synthesis begins with L-valine and deuterated ethanolamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the hydroxyethyl group.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the technical grade compound.
Industrial Production Methods
In an industrial setting, the production of N-2-(Hydroxyethyl)-L-valine-d4 may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the technical grade product.
Chemical Reactions Analysis
Types of Reactions
N-2-(Hydroxyethyl)-L-valine-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield N-2-(Formyl)-L-valine-d4.
Reduction: Can produce N-2-(Ethyl)-L-valine-d4.
Substitution: Can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-2-(Hydroxyethyl)-L-valine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in isotope labeling studies to track the incorporation and metabolism of valine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of valine-containing drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes.
Mechanism of Action
The mechanism by which N-2-(Hydroxyethyl)-L-valine-d4 exerts its effects involves:
Molecular Targets: The compound interacts with enzymes and proteins involved in valine metabolism.
Pathways: It participates in metabolic pathways where valine is a substrate, providing insights into the dynamics of these pathways through deuterium labeling.
Comparison with Similar Compounds
Similar Compounds
N-2-(Hydroxyethyl)-L-valine: The non-deuterated version of the compound.
N-2-(Hydroxyethyl)-D-valine: The D-enantiomer of the compound.
N-2-(Hydroxyethyl)-L-leucine: A similar compound with leucine instead of valine.
Uniqueness
N-2-(Hydroxyethyl)-L-valine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and reaction studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways is crucial.
Properties
Molecular Formula |
C7H15NO3 |
---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1/i3D2,4D2 |
InChI Key |
AJNYQRXDVGKEIT-VLWZFCPZSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NCCO |
Origin of Product |
United States |
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